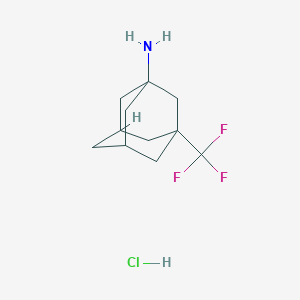

3-(Trifluoromethyl)adamantan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trifluoromethyl)adamantan-1-amine hydrochloride is a chemical compound that is used in the prophylactic or symptomatic treatment of influenza A . It is also used as an antiparkinsonian agent, to treat extra pyramidal reactions, and for postherpetic neuralgia .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride involves the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in 94% H2SO4 at room temperature . This reaction gives urethane 2, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride is C11H16F3N . Its average mass is 219.247 Da and its monoisotopic mass is 219.123489 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride include the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in 94% H2SO4 at room temperature . This reaction gives urethane 2, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)adamantan-1-amine hydrochloride has a molecular weight of 255.71 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including 3-(Trifluoromethyl)adamantan-1-amine hydrochloride, are used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Quantum-Chemical Calculations

Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Synthesis of Vinyl-Disubstituted Adamantanes

A similar technique can be employed to synthesize vinyl-disubstituted adamantanes, which are usable as nanowires to link semiconductor contact surfaces .

Organic Synthesis Applications of 1,3-DHA

There has been extensive research on the organic synthesis applications of 1,3-DHA. The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Prophylactic or Symptomatic Treatment of Influenza A

1-Adamantanamine hydrochloride, a similar compound to 3-(Trifluoromethyl)adamantan-1-amine hydrochloride, is used in the prophylactic or symptomatic treatment of influenza A .

Antiparkinsonian Agent

1-Adamantanamine hydrochloride is also used as an antiparkinsonian agent .

Treatment of Extra Pyramidal Reactions

This compound is used to treat extra pyramidal reactions .

Treatment of Postherpetic Neuralgia

1-Adamantanamine hydrochloride is used for the treatment of postherpetic neuralgia .

Mécanisme D'action

Safety and Hazards

The safety information for 3-(Trifluoromethyl)adamantan-1-amine hydrochloride indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

The synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride and other nitrogen-containing adamantane derivatives is a promising area of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Propriétés

IUPAC Name |

3-(trifluoromethyl)adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N.ClH/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9;/h7-8H,1-6,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPBHAVTADDREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2591431.png)

![1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2591435.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)

![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2591449.png)

![8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane](/img/structure/B2591451.png)